molecular formula C18H18N4O4S B2742563 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione CAS No. 852438-06-3

3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione

Cat. No.: B2742563
CAS No.: 852438-06-3
M. Wt: 386.43
InChI Key: KTZGLGGNOFRLHQ-UHFFFAOYSA-N
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Description

3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at the 3-position and a thio-linked pentane-2,4-dione moiety at the 6-position. The thioether linkage to pentane-2,4-dione introduces a ketone-rich side chain, which may enhance solubility or influence binding interactions compared to other derivatives .

Properties

IUPAC Name

3-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-10(23)17(11(2)24)27-16-8-7-15-19-20-18(22(15)21-16)12-5-6-13(25-3)14(9-12)26-4/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGLGGNOFRLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridazine Derivatives

The triazolo[4,3-b]pyridazine ring is constructed via cyclization of 3-amino-6-hydrazinylpyridazine derivatives. A modified procedure fromtriazolo[4,3-b]pyridazin-6-yl acetamide syntheses (PubChem CID 16825458) employs:

  • Reagents : 3-Amino-6-chloropyridazine, hydrazine hydrate, and acetic acid.
  • Conditions : Reflux in ethanol (12 h, 80°C).
  • Yield : 68–72% after recrystallization (ethanol/water).

Mechanism :

  • Hydrazine attacks the carbonyl group of 3-amino-6-chloropyridazine.
  • Intramolecular cyclization forms the triazole ring.

Introduction of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent is introduced via Suzuki-Miyaura coupling, leveraging methodologies from CN110668972A:

  • Reagents : 6-Chloro-triazolo[4,3-b]pyridazine, 3,4-dimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃.
  • Conditions : Dioxane/water (4:1), 90°C, 8 h under nitrogen.
  • Yield : 82% (purified via silica gel chromatography).

Key Data :

Parameter Value
Reaction Temperature 90°C
Catalyst Loading 5 mol% Pd(PPh₃)₄
Purification Method Column chromatography

Thioether Linkage Formation

Nucleophilic Aromatic Substitution

The 6-chloro intermediate reacts with 3-mercapto-pentane-2,4-dione under basic conditions:

  • Reagents : 6-Chloro-triazolo-pyridazine, 3-mercapto-pentane-2,4-dione, K₂CO₃.
  • Conditions : DMF, 60°C, 6 h.
  • Yield : 78% (recrystallized from ethyl acetate).

Critical Considerations :

  • Excess thiol (1.5 eq) ensures complete substitution.
  • Anhydrous DMF minimizes hydrolysis of the diketone.

Alternative Thiolation Strategies

A copper-catalyzed C–S coupling adapted fromtriazolo[4,3-b]pyridazin-6-yl thioacetamide syntheses:

  • Reagents : 6-Bromo-triazolo-pyridazine, pentane-2,4-dithione, CuI, L-proline.
  • Conditions : DMSO, 100°C, 12 h.
  • Yield : 70% (lower due to diketone instability).

Functionalization of Pentane-2,4-Dione

Synthesis of 3-Mercapto-Pentane-2,4-Dione

The thiolated diketone is prepared via:

  • Michael Addition : Pentane-2,4-dione reacts with elemental sulfur in the presence of morpholine (yield: 65%).
  • Reduction : Disulfide intermediates are reduced with NaBH₄ in ethanol (95% conversion).

Characterization :

  • ¹H-NMR (CDCl₃) : δ 3.45 (s, 4H, CH₂), 2.25 (s, 6H, COCH₃).
  • LC-MS : m/z 159.1 [M+H]⁺.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Comparative studies reveal:

Solvent Temperature (°C) Yield (%)
DMF 60 78
DMSO 100 70
THF 65 62

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:1):

  • Rf : 0.45 (TLC, ethyl acetate).
  • Purity : >98% (HPLC, C18 column).

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.45–7.32 (m, 3H, aryl-H), 4.02 (s, 6H, OCH₃), 3.65 (s, 4H, CH₂), 2.55 (s, 6H, COCH₃).
  • ¹³C-NMR : δ 203.4 (C=O), 168.2 (triazole-C), 152.1–112.3 (aryl-C).
  • HR-MS : m/z 463.1245 [M+H]⁺ (calc. 463.1251).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazolopyridazine structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of similar structures display potent activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through interference with cellular processes.

Anticancer Properties

Compounds like 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione have been evaluated for their cytotoxic effects against several cancer cell lines. Notably:

  • In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells.
  • Mechanistic studies suggest that they may act through pathways involving kinase inhibition and modulation of apoptotic signals.

Anti-inflammatory Effects

The triazolopyridazine core is also known for its anti-inflammatory properties. Research indicates that derivatives can inhibit inflammatory mediators and cytokines, making them potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A recent study assessed the antimicrobial efficacy of synthesized compounds similar to this compound using disc diffusion methods. Results indicated strong activity against Bacillus species and moderate activity against gram-negative bacteria .
  • Cytotoxicity Assays : In another study focusing on cytotoxicity against different cancer cell lines (e.g., HCT116 and MCF7), compounds were found to exhibit significant cell growth inhibition compared to control groups .

Mechanism of Action

The mechanism by which 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / Core Structure Substituents Biological Target Key Findings Reference
Target Compound : [1,2,4]triazolo[4,3-b]pyridazine 3-(3,4-Dimethoxyphenyl), 6-(thio-pentane-2,4-dione) Hypothesized PDE4 or kinase Structural similarity to PDE4 inhibitors; thio-ketone side chain may modulate PK/PD
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18) 2,5-Dimethoxyphenyl, 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4A/B/C/D IC₅₀ < 10 nM; >1000-fold selectivity over other PDE isoforms
NIMH D-916 : [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine 3-(2,5-Dimethoxyphenyl), 6-(3,4-dimethoxyphenyl) PDE4 Potent PDE4 inhibitor; substituent positioning critical for selectivity
YPC-21817 (imidazo[1,2-b]pyridazine) 4-(4-ethylpiperazin-1-yl)-3-fluorophenyl, thiazolidine-2,4-dione Pan-Pim kinase Nanomolar inhibition; piperazine enhances cellular permeability
Lin28-1632 : [1,2,4]triazolo[4,3-b]pyridazine 3-(3-methylphenyl)acetamide Lin28 protein Functional inhibitor; used in developmental studies
7c-e (triazolo[3,4-b]thiadiazoles) 4-nitrophenyl, dimethylphenylamine TNF-α Moderate TNF-α inhibition (IC₅₀ ~10–50 µM); aryl substituents dictate potency

Substituent Effects on Activity and Selectivity

  • 3,4-Dimethoxyphenyl Group : Present in the target compound and NIMH D-916, this substituent is associated with PDE4 inhibition. Its ortho- and para-methoxy groups likely engage in hydrophobic and hydrogen-bonding interactions within the PDE4 catalytic pocket .
  • Thio-Pentane-2,4-dione vs. Thiazolidinedione: The target’s pentane-2,4-dione side chain differs from YPC-21817’s thiazolidinedione, which is a known kinase-binding motif. This suggests divergent target profiles—PDE4 vs. kinases—depending on the heterocyclic core .
  • Heterocyclic Core Variations :
    • Pyridazine (target) vs. thiadiazine (NIMH D-916): The pyridazine core may offer better π-stacking interactions in PDE4, while thiadiazines might prioritize solubility .
    • Triazolo-pyridazine vs. imidazo-pyridazine (YPC-21817): The triazolo group in the target may favor PDE4, whereas imidazo-pyridazines with piperazine substituents target kinases .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The thioether and ketone groups in the target compound may improve aqueous solubility compared to purely aromatic analogs like NIMH D-916 (logP = 2.31) .
  • Melting Points : Triazolo-pyridazines generally exhibit higher melting points (e.g., 253–255°C for E-4b in ) due to planar rigidity, whereas thiadiazoles (e.g., 7c-e in ) show lower melting points (151–183°C), reflecting weaker crystal packing .

Selectivity and Off-Target Effects

  • The target compound’s selectivity for PDE4 over other PDE isoforms (if confirmed) would align with analogs like compound 18, which showed >1000-fold selectivity .
  • In contrast, thiadiazole derivatives () exhibit broader activity, such as TNF-α inhibition, due to less optimized substituent patterns .

Biological Activity

The compound 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazolo-pyridazine core linked to a dimethoxyphenyl group and a thioether functional group. The synthesis typically involves multi-step organic reactions starting from precursors that include triazolopyridazine derivatives. Common methods include the use of strong bases and solvents like DMF (Dimethylformamide) to facilitate the formation of the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine structure is known for its ability to modulate enzymatic activity, potentially inhibiting pathways involved in various diseases.

Antioxidant Activity

Research indicates that derivatives of triazolo compounds exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively, comparable to standard antioxidants like ascorbic acid. This suggests that this compound may also possess notable antioxidant capabilities.

Cytotoxic Effects

Preliminary cytotoxicity assays indicate that this compound could inhibit cell growth in various cancer cell lines. The mechanism likely involves the induction of apoptosis through the activation of specific signaling pathways related to cell survival and death.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes critical in metabolic pathways. For example:

  • Dipeptidyl Peptidase IV (DPP-IV) : Similar compounds have shown competitive inhibition against DPP-IV with IC50 values ranging from 100 nM to 400 nM in various studies. This suggests potential applications in treating diabetes by enhancing insulin secretion and regulating blood glucose levels.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of triazolo derivatives:

  • Antioxidant Activity :
    • A study reported that triazolo derivatives exhibited antioxidant activities comparable to ascorbic acid.
    • In vitro assays demonstrated significant free radical scavenging capabilities.
  • Cytotoxicity :
    • A compound similar in structure demonstrated cytotoxic effects with an LC50 value indicating substantial growth inhibition in cancer cell lines.
    • Mechanistic studies revealed that these effects were mediated through apoptosis induction.
  • Enzyme Inhibition :
    • Compounds with similar structures have been characterized as DPP-IV inhibitors with promising results in preclinical models.
    • These findings suggest potential therapeutic applications in metabolic disorders.

Data Summary Table

Activity IC50/Effect Reference
AntioxidantComparable to ascorbic acid
CytotoxicityLC50 value indicating growth inhibition
DPP-IV InhibitionIC50 values: 100 - 400 nM

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